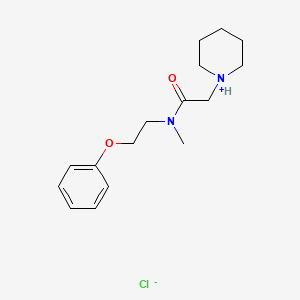

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride

CAS No.: 77791-44-7

Cat. No.: VC18462243

Molecular Formula: C16H25ClN2O2

Molecular Weight: 312.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77791-44-7 |

|---|---|

| Molecular Formula | C16H25ClN2O2 |

| Molecular Weight | 312.83 g/mol |

| IUPAC Name | N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide;chloride |

| Standard InChI | InChI=1S/C16H24N2O2.ClH/c1-17(12-13-20-15-8-4-2-5-9-15)16(19)14-18-10-6-3-7-11-18;/h2,4-5,8-9H,3,6-7,10-14H2,1H3;1H |

| Standard InChI Key | NYBSLGKKPPOERY-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCOC1=CC=CC=C1)C(=O)C[NH+]2CCCCC2.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-methyl-2-(piperidin-1-yl)-N-[2-(phenoxy)ethyl]acetamide hydrochloride, reflects its three primary components:

-

Piperidine ring: A six-membered amine ring contributing to basicity and potential receptor interactions .

-

Phenoxyethyl group: An ether-linked phenyl moiety that enhances lipid solubility and membrane permeability .

-

Acetamide backbone: A polar functional group enabling hydrogen bonding and solubility in aqueous media .

The hydrochloride salt form increases stability and water solubility, critical for pharmaceutical formulations .

Table 1: Key Physicochemical Properties

Synthesis and Preparation

Synthetic Pathways

The synthesis of piperidine-acetamide derivatives typically involves multi-step reactions:

-

Formation of the phenoxyethyl amine: Reacting 2-phenoxyethylamine with methylating agents introduces the N-methyl group .

-

Acetamide formation: Condensation with chloroacetyl chloride yields the acetamide intermediate .

-

Piperidine incorporation: Nucleophilic substitution with piperidine introduces the heterocyclic ring .

-

Hydrochloride salt formation: Treatment with hydrochloric acid produces the final stable salt .

A representative synthesis from analogous compounds involves refluxing N-(4-hydroxyphenyl)acetamide with 1-(2-chloroethyl)piperidine hydrochloride in dimethyl sulfoxide (DMSO) and potassium carbonate . This method emphasizes the importance of anhydrous conditions and polar aprotic solvents to achieve high yields .

Industrial-Scale Production

Industrial methods prioritize scalability and purity:

-

Continuous flow reactors: Enhance reaction control and reduce byproducts .

-

Chromatographic purification: Ensures >95% purity for pharmaceutical applications .

Pharmacological and Biological Properties

Inferred Mechanisms of Action

Piperidine derivatives are known to modulate neurotransmitter systems and enzyme activity. For N-methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride, potential targets include:

-

Serotonin and norepinephrine receptors: Piperidine moieties often exhibit affinity for monoamine transporters, suggesting antidepressant or anxiolytic potential .

-

Cyclooxygenase (COX) enzymes: Phenoxy groups may inhibit prostaglandin synthesis, implicating anti-inflammatory effects .

Comparative Biological Activity

While direct studies are scarce, structurally related compounds demonstrate:

Table 2: Biological Activities of Analogous Compounds

For example, N-[4-(2-piperidine-1-yl-ethoxy)phenyl]acetamide analogs show significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Applications in Scientific Research

Medicinal Chemistry

The compound’s modular structure allows for derivatization to optimize pharmacokinetic properties. Key research areas include:

-

Pain management: Piperidine derivatives are explored as non-opioid analgesics .

-

Neuroprotection: Potential to mitigate oxidative stress in neurodegenerative models .

Material Science

The phenoxyethyl group’s hydrophobicity makes the compound a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume